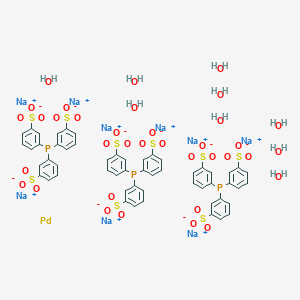
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride
Vue d'ensemble
Description
2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MDBZTC and has a molecular formula of C12H8ClNO3S. The purpose of
Applications De Recherche Scientifique
MDBZTC has been found to have potential applications in various fields, including medicinal chemistry, material science, and molecular biology. In medicinal chemistry, MDBZTC has been shown to exhibit anti-cancer activity by inhibiting the growth of cancer cells. In material science, MDBZTC has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with potential applications in gas storage and separation. In molecular biology, MDBZTC has been used as a fluorescent probe for the detection of DNA.
Mécanisme D'action
The mechanism of action of MDBZTC in inhibiting cancer cell growth is not fully understood. However, it has been suggested that MDBZTC may inhibit the activity of enzymes involved in DNA replication and cell division. In material science, MDBZTC acts as a linker in the synthesis of MOFs, which have high surface area and porosity, making them suitable for gas storage and separation applications. In molecular biology, MDBZTC binds specifically to DNA, resulting in fluorescence emission, which can be used for DNA detection.
Biochemical and Physiological Effects:
MDBZTC has been shown to have low toxicity and good biocompatibility in vitro. In vivo studies are needed to determine the toxicity and biocompatibility of MDBZTC in animal models. MDBZTC has also been shown to exhibit anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
MDBZTC has several advantages in lab experiments, including its ease of synthesis, low toxicity, and good biocompatibility. However, its limited solubility in water and organic solvents may pose a challenge in some experiments.
Orientations Futures
MDBZTC has potential applications in various fields, including medicinal chemistry, material science, and molecular biology. Future research should focus on optimizing the synthesis method of MDBZTC to improve its yield and solubility. In medicinal chemistry, further studies are needed to determine the mechanism of action of MDBZTC in inhibiting cancer cell growth and its potential as a therapeutic agent. In material science, the use of MDBZTC as a precursor for the synthesis of MOFs with improved gas storage and separation properties should be explored. In molecular biology, the development of new fluorescent probes based on MDBZTC for DNA detection should be investigated.
Méthodes De Synthèse
MDBZTC can be synthesized through the reaction of 2-aminothiazole with 2,3-dihydro-1,4-benzodioxin-2-carbonyl chloride in the presence of triethylamine. This reaction results in the formation of MDBZTC as a white solid with a yield of 80-90%.
Propriétés
IUPAC Name |
2-(2,3-dihydro-1,4-benzodioxin-3-yl)-1,3-thiazole-4-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO3S/c13-11(15)7-6-18-12(14-7)10-5-16-8-3-1-2-4-9(8)17-10/h1-4,6,10H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEAGTZLDSQPFE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C3=NC(=CS3)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO3S | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20625759 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.72 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175203-35-7 | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-4-thiazolecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175203-35-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3-thiazole-4-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20625759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[1-Cyclohexyl-2-(cyclohexylamino)-2-oxoethyl]-N-propylbenzamide](/img/structure/B67453.png)






![Benzyl spiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B67471.png)


![10-Azatricyclo[5.2.1.04,10]decane](/img/structure/B67478.png)
